3-(4-Methylpiperazin-1-yl)isonicotinic acid is a heterocyclic compound characterized by the presence of both a piperazine ring and an isonicotinic acid moiety. This compound is recognized for its versatility in chemical synthesis and biological applications, particularly in the study of enzyme inhibition and receptor binding. The chemical structure is defined by the molecular formula CHNO and has a CAS number of 1514680-13-7.
This compound can be classified as an isonicotinic acid derivative, which is a subset of pyridine derivatives. Isonicotinic acid itself is known for its pharmacological relevance, particularly in the development of anti-tuberculosis drugs like isoniazid. The piperazine ring contributes to the compound's potential interactions with various biological targets, making it useful in medicinal chemistry .
The synthesis of 3-(4-Methylpiperazin-1-yl)isonicotinic acid typically involves the reaction of 4-methylpiperazine with isonicotinic acid or its derivatives. A common method employs N,N’-carbonyldiimidazole as a condensing agent to facilitate the coupling between the amine and carboxylic acid precursors.
The molecular structure of 3-(4-Methylpiperazin-1-yl)isonicotinic acid features a piperazine ring attached to the 3-position of isonicotinic acid. This configuration allows for potential interactions with various biological receptors.
3-(4-Methylpiperazin-1-yl)isonicotinic acid can participate in various chemical reactions, including:
The products formed depend on the specific conditions and reagents used in each reaction type, allowing for diverse synthetic pathways .
The mechanism of action for 3-(4-Methylpiperazin-1-yl)isonicotinic acid primarily involves its interaction with biological targets such as enzymes and receptors. The piperazine moiety facilitates binding to neurotransmitter receptors, while the isonicotinic acid portion may exhibit enzyme inhibition properties.
Research indicates that compounds with similar structures often act as modulators for serotonin receptors and other neurotransmitter systems, potentially leading to therapeutic effects in conditions like anxiety and depression . Quantitative structure-activity relationship studies have shown that modifications to either the piperazine or isonicotinic components can significantly alter biological activity .
Relevant data from studies indicate that this compound maintains stability across a range of temperatures and pH levels commonly encountered in laboratory settings .
3-(4-Methylpiperazin-1-yl)isonicotinic acid has several scientific applications:
The core structure of 3-(4-methylpiperazin-1-yl)isonicotinic acid is synthesized through sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. Initial SNAr involves reacting methylpiperazine with halogenated isonicotinic acid derivatives under basic conditions. Typical protocols use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 6–12 hours, achieving 70–85% yield by displacing chlorine at the 3-position of the pyridine ring .
For advanced diversification, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups. For example, 5-bromo-3-(4-methylpiperazin-1-yl)isonicotinic acid reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis. Optimization requires mixed toluene/ethanol solvents (3:1 ratio) and heating at 80°C to suppress homocoupling byproducts. Bulky ligands like SPhos enhance yields to >90% [9]. Sonogashira couplings with terminal alkynes employ PdCl₂(PPh₃)₂/CuI to generate alkynylated derivatives for antitubercular applications .
Table 1: Optimization of Suzuki Coupling for 5-Substituted Derivatives
Substrate | Boronic Acid | Catalyst System | Yield (%) |
---|---|---|---|
5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92 |
5-Iodo derivative | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI | 85 |
3-Triflate derivative | Vinylstannane | Pd(OAc)₂/XPhos | 78 |
Carbodiimide reagents remain pivotal for converting the carboxylic acid group into amides or hydrazides. EDC/HOBt-mediated activation in anhydrous DMF achieves near-quantitative conversion:
Stoichiometric excess of EDC (1.5–2.0 eq) ensures complete acid activation, while substoichiometric amounts leave >20% starting material. Polar aprotic solvents (DMF, dichloromethane) outperform tetrahydrofuran due to superior solubility. Hydrazide derivatives like isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide exhibit potent bioactivity (MIC = 0.14 μM against M. tuberculosis) [9].
Table 2: Optimization of EDC-Mediated Amidation
Parameter | Optimal Value | Yield Range (%) |
---|---|---|
EDC Equivalents | 1.5 | 78–92 |
Solvent | DMF | 85–90 |
Temperature | 25°C | 80–92 |
Reaction Time | 12–24 h | 75–88 |
Microwave irradiation drastically accelerates piperazine N-alkylation and arylations. Key advantages include:
Recent advances employ ionic liquids as microwave absorbers (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate). These enable efficient heat transfer at 100–120°C, preventing thermal degradation of heterocyclic intermediates .
Electronic and steric factors govern regioselectivity in pyridine-piperazine systems. The 5-position of 3-(4-methylpiperazin-1-yl)isonicotinic acid is highly electrophilic due to the carboxylic acid group’s electron-withdrawing effect. Key reactions include:
Steric bulk significantly alters substitution patterns. tert-Butyl carbamate (Boc) protection forces electrophiles to attack the sterically accessible C2 position, enabling sequential functionalization for kinase inhibitor scaffolds like bosutinib intermediates .
Table 3: Regioselectivity in Electrophilic Substitution
Directing Group | Electrophile | Major Position | Yield (%) |
---|---|---|---|
None | I₂ (NIS) | C5 | 83 |
Boc-protected | Br₂ | C2 | 76 |
Methyl | HNO₃ | C4 | 68 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3